2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine
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Overview
Description
2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine is a heterocyclic compound featuring an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine typically involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reactions are carried out at room temperature in methanol or using excess compound as a solvent, with reaction times varying from 5 to 10 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, methanol, and various allylic compounds . Reaction conditions typically involve room temperature and specific solvents to optimize yields.
Major Products
The major products formed from these reactions include various oxazole derivatives, which can exhibit a broad spectrum of biological activities .
Scientific Research Applications
2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of new chemical entities.
Industry: The compound is used in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine include:
Isoxazole derivatives: Known for their biological activities.
1,2,4-Oxadiazoles: Exhibiting various pharmacokinetic characteristics.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,2-oxazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C6H12N2O/c1-6(2,7)5-3-4-9-8-5/h3-4,7H2,1-2H3 |
InChI Key |
SIYXLAVEVANSAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOCC1)N |
Origin of Product |
United States |
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